Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Direct Head-to-Head Comparison
In a direct comparison, N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyridazine-3-carboxamide exhibits a 2-fold improvement in potency against the MCF-7 breast cancer cell line compared to its des-chloro analog. The target compound achieved an IC50 of 0.5 µM, while the comparator, N-[5-(trifluoromethyl)phenyl]-6-ethoxypyridazine-3-carboxamide, showed an IC50 of 1.0 µM in the same MTT assay . This quantified difference underscores the critical contribution of the 2-chloro substituent to the compound's cytotoxic activity.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 µM |
| Comparator Or Baseline | N-[5-(trifluoromethyl)phenyl]-6-ethoxypyridazine-3-carboxamide: IC50 = 1.0 µM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 72-hour incubation |
Why This Matters
For researchers procuring compounds for breast cancer models, this 2-fold potency advantage identifies the target compound as a superior starting point for lead optimization, reducing the concentration needed to achieve a biological effect and potentially lowering off-target risk.
